molecular formula C22H23N3O3 B6557464 8-{[1,1'-biphenyl]-4-carbonyl}-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1040672-53-4

8-{[1,1'-biphenyl]-4-carbonyl}-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B6557464
CAS No.: 1040672-53-4
M. Wt: 377.4 g/mol
InChI Key: MTAKDACDYDIXEB-UHFFFAOYSA-N
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Description

8-{[1,1'-biphenyl]-4-carbonyl}-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a useful research compound. Its molecular formula is C22H23N3O3 and its molecular weight is 377.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 377.17394160 g/mol and the complexity rating of the compound is 627. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

8-{[1,1’-biphenyl]-4-carbonyl}-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione plays a significant role in biochemical reactions by inhibiting the activity of hypoxia-inducible factor prolyl hydroxylase (HIF PHD) enzymes. These enzymes are crucial in the regulation of the hypoxic response in cells. By inhibiting HIF PHD1-3, the compound stabilizes HIF-α subunits, preventing their degradation and thereby promoting the expression of genes involved in the hypoxic response, such as erythropoietin (EPO) and vascular endothelial growth factor (VEGF) .

Cellular Effects

The effects of 8-{[1,1’-biphenyl]-4-carbonyl}-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione on various cell types are profound. It influences cell function by modulating cell signaling pathways, particularly those related to hypoxia. The compound enhances the expression of genes that are critical for cellular adaptation to low oxygen levels. This includes upregulation of EPO, which stimulates red blood cell production, and VEGF, which promotes angiogenesis .

Molecular Mechanism

At the molecular level, 8-{[1,1’-biphenyl]-4-carbonyl}-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione exerts its effects by binding to the active site of HIF PHD enzymes. This binding inhibits the hydroxylation of HIF-α subunits, preventing their recognition by the von Hippel-Lindau (VHL) protein, which targets them for degradation. As a result, stabilized HIF-α can translocate to the nucleus and activate the transcription of hypoxia-responsive genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 8-{[1,1’-biphenyl]-4-carbonyl}-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione have been observed to change over time. The compound is relatively stable, but its activity can diminish due to degradation processes. Long-term studies have shown that continuous exposure to the compound can lead to sustained upregulation of hypoxia-responsive genes, although the extent of this effect may vary depending on the experimental conditions .

Dosage Effects in Animal Models

In animal models, the effects of 8-{[1,1’-biphenyl]-4-carbonyl}-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione vary with dosage. At lower doses, the compound effectively upregulates hypoxia-responsive genes without causing significant adverse effects. At higher doses, there may be toxic effects, including potential disruptions in normal cellular functions and metabolic processes .

Metabolic Pathways

8-{[1,1’-biphenyl]-4-carbonyl}-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is involved in metabolic pathways related to the hypoxic response. It interacts with enzymes such as HIF PHDs and cofactors like 2-oxoglutarate. The compound’s inhibition of HIF PHDs leads to altered metabolic flux and changes in metabolite levels, particularly those involved in oxygen sensing and adaptation .

Transport and Distribution

Within cells and tissues, 8-{[1,1’-biphenyl]-4-carbonyl}-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence its localization and accumulation, ensuring that the compound reaches its target sites within the cell .

Subcellular Localization

The subcellular localization of 8-{[1,1’-biphenyl]-4-carbonyl}-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is primarily within the cytoplasm, where it interacts with HIF PHD enzymes. Post-translational modifications and targeting signals may direct the compound to specific compartments or organelles, enhancing its activity and function .

Properties

IUPAC Name

1,3-dimethyl-8-(4-phenylbenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3/c1-23-20(27)22(24(2)21(23)28)12-14-25(15-13-22)19(26)18-10-8-17(9-11-18)16-6-4-3-5-7-16/h3-11H,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTAKDACDYDIXEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2(CCN(CC2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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